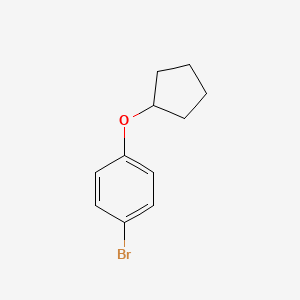
1-Bromo-4-(cyclopentyloxy)benzene
Overview
Description
1-Bromo-4-(cyclopentyloxy)benzene is a chemical compound with the molecular formula C11H13BrO . It is a derivative of benzene, which is a cyclic hydrocarbon .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(cyclopentyloxy)benzene would consist of a benzene ring with a bromine atom substituted at one position and a cyclopentyloxy group substituted at the fourth position .Scientific Research Applications
Organic Synthesis
1-Bromo-4-(cyclopentyloxy)benzene: is a versatile compound in organic synthesis. It serves as a precursor for various organic reactions, particularly in the synthesis of polysubstituted benzenes . Its bromine atom can be substituted through nucleophilic aromatic substitution reactions, making it a valuable building block for creating more complex molecules.
Medicinal Chemistry
In pharmacology, halogenated compounds like 1-Bromo-4-(cyclopentyloxy)benzene are often used in the design of drug candidates. The bromine atom can be crucial for the biological activity of the compound, affecting its binding affinity to target proteins within the body .
Materials Science
This compound’s structural motif is found in various materials, including polymers and small molecule organic semiconductors. Its ability to undergo polymerization or to be incorporated into larger structures makes it a candidate for creating new materials with specific optical or electronic properties .
Analytical Chemistry
1-Bromo-4-(cyclopentyloxy)benzene: can be used as a standard or reference compound in chromatography and mass spectrometry. Its unique mass and retention time can help in the identification and quantification of similar compounds in complex mixtures .
Environmental Science
Research into the environmental impact of brominated compounds includes studying their stability, degradation, and potential bioaccumulation1-Bromo-4-(cyclopentyloxy)benzene could be studied to understand the fate of such compounds in the environment .
Chemical Education
As a representative of halogenated aromatic compounds, 1-Bromo-4-(cyclopentyloxy)benzene can be used in educational settings to demonstrate various chemical reactions and principles, such as electrophilic aromatic substitution and the effects of substituents on reactivity .
Catalysis
The compound can be used in catalytic cycles, particularly in cross-coupling reactions where the bromine acts as a leaving group. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is fundamental in the synthesis of many organic molecules .
Molecular Engineering
In the field of molecular engineering, 1-Bromo-4-(cyclopentyloxy)benzene can be a starting point for the synthesis of molecular machines or devices. Its structural features can be modified to create molecules with specific movements or functions .
properties
IUPAC Name |
1-bromo-4-cyclopentyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSXAAIGFYBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626775 | |
| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(cyclopentyloxy)benzene | |
CAS RN |
30752-30-8 | |
| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)






![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)
![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)